Hsd17B13-IN-102

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H12Cl3F3N2O4S |

|---|---|

Molecular Weight |

539.7 g/mol |

IUPAC Name |

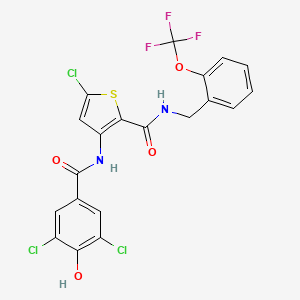

5-chloro-3-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethoxy)phenyl]methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C20H12Cl3F3N2O4S/c21-11-5-10(6-12(22)16(11)29)18(30)28-13-7-15(23)33-17(13)19(31)27-8-9-3-1-2-4-14(9)32-20(24,25)26/h1-7,29H,8H2,(H,27,31)(H,28,30) |

InChI Key |

KRCZSOMPVPDRCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(C=C(S2)Cl)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibition

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document details the mechanism of action for inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). While the user query specified "Hsd17B13-IN-102," the preponderance of current scientific literature focuses on a well-characterized, potent, and selective inhibitor known as BI-3231 . This guide will, therefore, focus on the established mechanism of HSD17B13 and its inhibition, using BI-3231 as the primary exemplar.

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have strongly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. Pharmacological inhibition of HSD17B13 aims to replicate the beneficial effects observed in individuals with naturally occurring inactive enzyme variants. The small molecule inhibitor BI-3231 has emerged as a critical tool for elucidating the therapeutic potential of targeting HSD17B13.[4][5]

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[6] Its expression is significantly upregulated in the livers of patients with NAFLD.[7] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting lipid accumulation.

The precise enzymatic function and native substrate of HSD17B13 are still under investigation, but it is known to catalyze the conversion of retinol to retinaldehyde and may also act on other bioactive lipids.[2] The enzyme's localization to lipid droplets suggests a crucial role in lipid homeostasis within hepatocytes. Elevated HSD17B13 activity is believed to contribute to the pathogenesis of NAFLD by stabilizing intracellular triglycerides and potentially modulating inflammatory pathways.

Mechanism of Action: HSD17B13 Inhibition

The therapeutic strategy of HSD17B13 inhibition is based on mimicking the protective phenotype of loss-of-function genetic variants. By blocking the enzymatic activity of HSD17B13, small molecule inhibitors are expected to reduce hepatic lipid accumulation, mitigate liver inflammation, and prevent the progression of liver fibrosis.

The Chemical Probe: BI-3231

BI-3231 is a potent and selective inhibitor of HSD17B13, developed through high-throughput screening and subsequent chemical optimization.[5] It serves as a crucial chemical probe for studying the biological function of HSD17B13 and validating it as a drug target.[5]

Inhibition Profile: BI-3231 demonstrates a strong dependency on the cofactor NAD+ for its binding and inhibitory activity.[5] This suggests an uncompetitive mode of inhibition with respect to NAD+, meaning the inhibitor binds to the enzyme-cofactor complex.

Cellular and Physiological Effects

In vitro studies have shown that inhibiting HSD17B13 with BI-3231 can protect hepatocytes from lipotoxicity induced by fatty acids. The inhibitor has been observed to:

-

Reduce the accumulation of triglycerides in lipid droplets.

-

Restore lipid metabolism and homeostasis.

-

Increase mitochondrial activity.

These cellular effects highlight the potential of HSD17B13 inhibition as a therapeutic approach for steatotic liver diseases.

Quantitative Data

The following table summarizes the key quantitative data for the HSD17B13 inhibitor, BI-3231.

| Parameter | Species | Value | Reference |

| IC50 | Human (hHSD17B13) | 1 nM | [4] |

| IC50 | Mouse (mHSD17B13) | 13 nM | [4] |

Experimental Protocols

The characterization of HSD17B13 inhibitors such as BI-3231 involves a series of biochemical and cellular assays. Below are the methodologies for key experiments cited in the literature.

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

-

Objective: To identify initial hit compounds that inhibit HSD17B13 enzymatic activity.

-

Methodology:

-

Recombinant human HSD17B13 protein is used.

-

Estradiol is utilized as the substrate, and NAD+ serves as the cofactor.

-

The enzymatic reaction results in the production of NADH, which can be detected by a coupled luminescent or fluorescent reporter system.

-

A large library of chemical compounds is screened in a multi-well plate format.

-

A decrease in the reporter signal indicates inhibition of HSD17B13 activity.

-

Initial hits are confirmed and their potency is determined through dose-response curves.

-

IC50 Determination

-

Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%.

-

Methodology:

-

A fixed concentration of recombinant HSD17B13, substrate (e.g., estradiol), and cofactor (NAD+) are incubated in a buffer system.

-

The inhibitor (e.g., BI-3231) is added in a series of increasing concentrations.

-

The reaction is initiated and allowed to proceed for a defined period.

-

The rate of NADH production is measured.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Metabolic Stability Assays

-

Objective: To assess the susceptibility of the inhibitor to metabolism by liver enzymes.

-

Methodology:

-

Liver Microsomes: The inhibitor is incubated with liver microsomes (containing cytochrome P450 enzymes) and NADPH (as a cofactor) at 37°C. Samples are taken at various time points, and the concentration of the remaining parent compound is quantified by LC-MS/MS. This provides an estimate of the intrinsic clearance.[4]

-

Hepatocytes: The inhibitor is incubated with a suspension of primary hepatocytes. This assay accounts for both Phase I and Phase II metabolism, as well as cellular uptake. The disappearance of the parent compound is monitored over time using LC-MS/MS.[4]

-

Visualizations

Signaling Pathway of HSD17B13 and Inhibition

Caption: Proposed signaling pathway of HSD17B13 and its inhibition by BI-3231 in hepatocytes.

Experimental Workflow for HSD17B13 Inhibitor Screening

Caption: A generalized workflow for the discovery and characterization of HSD17B13 inhibitors.

References

Hsd17B13-IN-102: A Technical Guide to Target Engagement in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease.[3][4] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides an in-depth overview of the methodologies used to confirm the target engagement of HSD17B13 inhibitors, using Hsd17B13-IN-102 as a representative compound, in hepatocytes.

While specific public data on "this compound" is limited, this guide is based on the well-documented experimental protocols for other potent and selective HSD17B13 inhibitors, such as BI-3231. The principles and methods described herein are directly applicable to the characterization of novel inhibitors targeting HSD17B13.

This compound: Compound Profile

This compound is a potent inhibitor of HSD17B13. A structurally related compound, HSD17B13-IN-1, has been shown to inhibit HSD17B13 with a half-maximal inhibitory concentration (IC50) of less than 0.1 μM in biochemical assays using estradiol as a substrate.[5]

Signaling Pathway and Mechanism of Action

HSD17B13 is understood to play a role in hepatic lipid metabolism.[1][3] Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[3][4] Once translated, the protein is trafficked from the endoplasmic reticulum to lipid droplets, where it catalyzes the conversion of retinol to retinaldehyde.[3] Inhibition of HSD17B13 is expected to block this enzymatic activity, thereby modulating hepatic lipid and retinoid metabolism, which is thought to be protective against liver damage.

Data Presentation: Target Engagement Assays

Quantitative data from various target engagement assays are summarized below for easy comparison.

| Assay Type | Method | Target | Substrate | Cofactor | Inhibitor | Key Parameter | Value | Reference |

| Biochemical Assay | Coupled-Enzyme Luminescence | Recombinant Human HSD17B13 | Estradiol | NAD+ | Hsd17B13-IN-1 | IC50 | < 0.1 µM | --INVALID-LINK-- |

| Leukotriene B4 | NAD+ | BI-3231 | IC50 | 0.003 µM | --INVALID-LINK-- | |||

| Cell-Based Assay | Retinol Dehydrogenase Activity | H441 cells (high HSD17B13) | Retinol | NAD+ | Compound 812 | IC50 | 0.025 µM | --INVALID-LINK-- |

| Direct Binding Assay | Cellular Thermal Shift Assay (CETSA) / nanoDSF | Recombinant Human HSD17B13 | N/A | NAD+ | BI-3231 (5 µM) | ΔTm | +16.7 K | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for key experiments to assess this compound target engagement in hepatocytes are provided below.

Biochemical Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant HSD17B13.

Workflow:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20.

-

Enzyme: Recombinant human HSD17B13 (e.g., OriGene TP313132) diluted in assay buffer to the desired concentration (e.g., 50-100 nM).

-

Substrate: Estradiol or Leukotriene B4 (LTB4) prepared in DMSO and diluted in assay buffer (e.g., 10-50 µM final concentration).

-

Cofactor: NAD+ diluted in assay buffer (e.g., 500 µM final concentration).

-

Inhibitor: this compound serially diluted in DMSO.

-

-

Assay Procedure:

-

Add this compound dilutions or DMSO (vehicle control) to a 384-well plate.

-

Add the enzyme solution to all wells.

-

Initiate the reaction by adding a mixture of the substrate and cofactor.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of NADH produced using a commercially available kit (e.g., NAD-Glo™ Assay, Promega).

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Retinol Dehydrogenase Activity Assay

This assay measures the inhibition of HSD17B13's retinol dehydrogenase activity in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture human hepatocyte cell lines (e.g., HepG2 or Huh7) in appropriate media.

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Add all-trans-retinol to the media and incubate for an additional period (e.g., 8 hours).

-

-

Metabolite Extraction:

-

Harvest the cells and lyse them.

-

Extract retinoids from the cell lysates using a solvent extraction method (e.g., with ethanol and hexane).

-

-

Quantification by HPLC:

-

Separate and quantify the levels of retinaldehyde and retinoic acid using normal-phase High-Performance Liquid Chromatography (HPLC).

-

Normalize the retinoid levels to the total protein concentration in each sample.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of retinaldehyde formation at each concentration of this compound.

-

Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Workflow:

Methodology:

-

Cell Treatment and Lysis:

-

Treat intact hepatocytes with this compound or vehicle (DMSO).

-

Harvest and lyse the cells to obtain cell lysates.

-

-

Thermal Challenge:

-

Aliquot the cell lysates into different tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

-

Cool the samples on ice.

-

-

Separation and Detection:

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble HSD17B13 remaining in the supernatant at each temperature by Western blotting using an HSD17B13-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble HSD17B13 as a function of temperature for both the vehicle- and inhibitor-treated samples.

-

The shift in the melting curve (ΔTm) for the inhibitor-treated sample compared to the vehicle control indicates target engagement.

-

Conclusion

Confirming the direct and functional engagement of this compound with its target in hepatocytes is a critical step in its development as a potential therapeutic for liver diseases. The combination of biochemical assays, cell-based functional assays, and direct binding assays like CETSA provides a robust framework for characterizing the interaction of this and other novel inhibitors with HSD17B13. The methodologies outlined in this guide offer a comprehensive approach to generating the necessary data to advance promising candidates through the drug discovery pipeline.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. origene.com [origene.com]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of HSD17B13 Inhibitors: A Technical Guide

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[2][3] This has spurred significant interest in the discovery and development of small molecule inhibitors of HSD17B13. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of potent HSD17B13 inhibitors, with a focus on well-characterized examples such as BI-3231 and compound 32. While the specific inhibitor Hsd17B13-IN-102 is commercially available with a reported IC50 of 0.1 µM, detailed public information regarding its discovery and synthesis is limited.[4] Therefore, this guide will utilize the extensive publicly available data on BI-3231 and compound 32 to illustrate the core principles and methodologies in this field of research.

Discovery of HSD17B13 Inhibitors

The discovery of HSD17B13 inhibitors has largely been driven by high-throughput screening (HTS) campaigns followed by medicinal chemistry optimization.[1] The general workflow for the discovery of these inhibitors is outlined below.

Figure 1: A representative workflow for the discovery of HSD17B13 inhibitors, from initial high-throughput screening to preclinical candidate selection.

Synthesis of a Potent HSD17B13 Inhibitor: BI-3231

BI-3231 (compound 45) was identified through optimization of an initial HTS hit.[1] The synthesis of BI-3231 is a multi-step process involving several key chemical transformations.[1]

Experimental Protocol: Synthesis of BI-3231

A detailed, step-by-step synthesis protocol for BI-3231 is provided in the supplementary information of the primary literature.[5] The key steps are summarized below:

-

Mesylation: The starting alcohol is reacted with methanesulfonyl chloride in the presence of triethylamine in dichloromethane to yield the corresponding mesylate.[1]

-

Silylation: The subsequent intermediate undergoes silylation using N,O-bis(trimethylsilyl)acetamide in acetonitrile.[1]

-

Alkylation: The silylated compound is then alkylated with ethyl iodide in the presence of potassium carbonate in dimethylformamide.[1]

-

Suzuki Coupling: A key carbon-carbon bond formation is achieved via a Suzuki coupling reaction using a palladium catalyst in a mixture of ethanol and water.[1]

-

Protection: The phenolic hydroxyl group is protected as a methoxybenzyl ether using 1-(chloromethyl)-4-methoxybenzene and potassium carbonate in acetonitrile.[1]

-

Borylation and Hydrolysis: A boronic acid is introduced via reaction with n-butyllithium and trimethyl borate in tetrahydrofuran at -78°C, followed by acidic hydrolysis.[1]

-

Deprotection: The final step involves the removal of the methoxybenzyl protecting group using trifluoroacetic acid in dichloromethane to afford BI-3231.[1]

Biochemical and Cellular Characterization

The potency and selectivity of HSD17B13 inhibitors are determined through a series of biochemical and cellular assays.

Experimental Protocol: HSD17B13 Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HSD17B13.

-

Materials: Recombinant human HSD17B13 enzyme, estradiol or leukotriene B4 (LTB4) as substrate, NAD+ as a cofactor, and a detection reagent to measure NADH production (e.g., NAD-Glo).[6][7]

-

Procedure:

-

The HSD17B13 enzyme is incubated with the test compound at various concentrations.[7]

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., estradiol) and NAD+.[1][7]

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of NADH produced is quantified using a luminescence-based assay.[7]

-

IC50 values are calculated by plotting the percent inhibition against the compound concentration.[1]

-

Experimental Protocol: Cellular HSD17B13 Assay

This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context.

-

Cell Line: A human hepatocyte cell line (e.g., HepG2) or HEK293 cells overexpressing HSD17B13 are commonly used.[8][9]

-

Procedure:

-

Cells are plated and allowed to adhere.

-

The cells are then treated with the test compound at various concentrations.[9]

-

A substrate, such as all-trans-retinol, is added to the culture medium.[8]

-

After incubation, the cells are lysed, and the conversion of the substrate is measured, often by mass spectrometry.[7]

-

Cellular IC50 values are then determined.[1]

-

Quantitative Data for Lead HSD17B13 Inhibitors

The following tables summarize the key quantitative data for the well-characterized HSD17B13 inhibitors BI-3231 and compound 32.

Table 1: In Vitro Potency and Selectivity

| Compound | Human HSD17B13 IC50 (nM) (Estradiol) | Human HSD17B13 IC50 (nM) (LTB4) | Human HSD17B11 IC50 (nM) | Cellular HSD17B13 IC50 (nM) | Reference |

| BI-3231 | 1.4 | 2.4 | >10,000 | 25 | [1] |

| Compound 32 | 2.5 | 7.6 | >100,000 | Not Reported | [10][11] |

Table 2: Pharmacokinetic Properties of BI-3231 in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Subcutaneous (5 mg/kg) | Reference |

| Clearance (mL/min/kg) | 130 | - | - | [1] |

| Vss (L/kg) | 6.4 | - | - | [1] |

| t1/2 (h) | 0.8 | 1.0 | 1.1 | [1] |

| AUC (nmol*h/L) | 130 | 120 | 1300 | [1] |

| Oral Bioavailability (%) | - | 10 | - | [1] |

HSD17B13 Signaling and Mechanism of Action

HSD17B13 is a lipid droplet-associated protein that is primarily expressed in the liver.[12][13] Its expression is upregulated in patients with NAFLD.[10] The enzyme is involved in lipid metabolism, and its inhibition is thought to have protective effects against liver damage.[11] Mechanistic studies have indicated that potent inhibitors of HSD17B13 can regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[11]

Figure 2: A simplified signaling pathway illustrating the role of HSD17B13 in hepatic lipid metabolism and the mechanism of action for its inhibitors.

Conclusion

The discovery of potent and selective HSD17B13 inhibitors like BI-3231 and compound 32 represents a significant advancement in the development of potential therapeutics for NASH. The methodologies and data presented in this guide highlight the rigorous process of modern drug discovery, from large-scale screening efforts to detailed mechanistic and pharmacokinetic characterization. As research in this area continues, a deeper understanding of the physiological role of HSD17B13 will undoubtedly facilitate the development of even more effective and safer therapies for chronic liver disease.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enanta.com [enanta.com]

- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]

- 11. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 13. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

HSD17B13 Inhibition: A Technical Guide for Studying Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase superfamily, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] This enzyme is predominantly expressed in the liver and is associated with lipid droplets.[4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH and cirrhosis.[6] This has spurred the development of inhibitors targeting HSD17B13 as a potential therapeutic strategy. This technical guide provides an in-depth overview of utilizing HSD17B13 inhibitors, with a focus on a representative small molecule inhibitor, BI-3231, to study lipid metabolism.

HSD17B13: Role in Lipid Metabolism and Disease

HSD17B13 is a lipid droplet-associated protein that is upregulated in patients with NAFLD.[1][2][3] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in promoting lipid accumulation.[7] The precise enzymatic function of HSD17B13 is still under investigation, with studies suggesting it may act as a retinol dehydrogenase, converting retinol to retinaldehyde.[7] However, this function is still a subject of debate.[8]

Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic loss-of-function variants, thereby reducing hepatic steatosis, inflammation, and fibrosis.[1][2] Preclinical studies using shRNA-mediated knockdown of Hsd17b13 in high-fat diet-fed obese mice have demonstrated a significant improvement in hepatic steatosis.[6][9]

The proposed mechanism of HSD17B13 in lipid metabolism involves the regulation of fatty acid and phospholipid metabolism.[6][9] It may influence the expression of genes such as Cd36, which is involved in fatty acid uptake, and Cept1, which plays a role in phospholipid synthesis.[6][9]

HSD17B13 Inhibitors: Tools for Research

Several therapeutic modalities targeting HSD17B13 are in development, including small molecule inhibitors and RNA interference (RNAi) therapies.[10] BI-3231 is a potent and selective small molecule inhibitor of HSD17B13 that can be used as a chemical probe to investigate the enzyme's function.[11]

Quantitative Data on HSD17B13 Inhibitors

The following table summarizes the available quantitative data for the representative HSD17B13 inhibitor BI-3231 and a screening hit compound.

| Compound | Target | Assay Type | Substrate | IC50 / Activity | Selectivity vs. HSD17B11 | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 nM (activity) | >10,000-fold | [10][11] |

| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | single-digit nM (Ki) | Excellent | [11] |

| BI-3231 | Human HSD17B13 | Cellular | - | double-digit nM | - | [11] |

| Screening Hit 1 | Human HSD17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 µM | Good | [11][12] |

| Screening Hit 1 | Human HSD17B13 | Enzymatic | Retinol | 2.4 ± 0.1 µM | Good | [11][12] |

Experimental Protocols

HSD17B13 Enzymatic Inhibition Assay

This protocol is based on the description of assays used for the characterization of HSD17B13 inhibitors.[1][2]

Objective: To determine the in vitro potency of a test compound to inhibit HSD17B13 enzymatic activity.

Materials:

-

Recombinant human HSD17B13 protein

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (e.g., BI-3231)

-

96-well or 384-well microplates

-

Plate reader capable of measuring NADH production (luminescence or fluorescence)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to generate a concentration-response curve.

-

In a microplate, add the assay buffer, NAD+, and the test compound at various concentrations.

-

Add the recombinant HSD17B13 enzyme to each well and incubate for a pre-determined time at 37°C to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate, β-estradiol.

-

Incubate the reaction mixture at 37°C for a specific duration.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the production of NADH, which is proportional to the enzyme activity, using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Cellular HSD17B13 Assay

This protocol outlines a general procedure for assessing the activity of HSD17B13 inhibitors in a cellular context.

Objective: To evaluate the ability of a test compound to inhibit HSD17B13 activity in a cellular environment.

Materials:

-

Hepatocyte-derived cell line (e.g., Huh7, HepG2) overexpressing HSD17B13

-

Cell culture medium and supplements

-

Test compound

-

Cell lysis buffer

-

Assay reagents to measure a downstream marker of HSD17B13 activity or a relevant cellular phenotype (e.g., lipid accumulation).

Procedure:

-

Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period.

-

Induce a relevant cellular phenotype if necessary (e.g., by treating with oleic acid to induce lipid accumulation).

-

Wash the cells and lyse them to release intracellular components.

-

Measure the desired endpoint. This could be:

-

Quantification of intracellular lipid droplets using staining (e.g., Oil Red O, Bodipy) and imaging.

-

Measurement of a specific lipid species by mass spectrometry.

-

Analysis of the expression of HSD17B13 target genes (e.g., Cd36, Cept1) by qPCR.

-

-

Determine the EC50 value of the test compound based on the measured cellular response.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of HSD17B13 in Lipid Metabolism

Caption: Proposed role of HSD17B13 in hepatic lipid metabolism.

Experimental Workflow for Characterizing an HSD17B13 Inhibitor

Caption: Workflow for preclinical evaluation of HSD17B13 inhibitors.

Conclusion

HSD17B13 is a genetically validated target for the treatment of NAFLD and NASH. The availability of potent and selective inhibitors provides valuable tools for researchers to further elucidate the biological functions of this enzyme in lipid metabolism and to explore its therapeutic potential. The experimental protocols and workflows outlined in this guide offer a framework for the characterization of novel HSD17B13 inhibitors and their effects on liver physiology and pathophysiology. As research in this area progresses, a deeper understanding of the role of HSD17B13 will undoubtedly pave the way for innovative therapies for chronic liver diseases.

References

- 1. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. 17beta-Hydroxysteroid dehydrogenase type 13 is a liver-specific lipid droplet-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

HSD17B13 Inhibition by Hsd17B13-IN-102: A Novel Therapeutic Strategy for Liver Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which is characterized by liver fibrosis. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to more severe liver disease, including fibrosis and cirrhosis. This has spurred the development of small molecule inhibitors targeting HSD17B13. This technical guide provides a comprehensive overview of a representative HSD17B13 inhibitor, herein referred to as Hsd17B13-IN-102, and its effects on liver fibrosis, summarizing key preclinical findings, experimental methodologies, and the proposed mechanism of action. While "this compound" is a placeholder name, this document synthesizes data from publicly available information on various preclinical HSD17B13 inhibitors to serve as a detailed guide for the scientific community.

Introduction to HSD17B13 and its Role in Liver Disease

HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, enzymes involved in the metabolism of steroids, fatty acids, and other lipids.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[2] Functionally, HSD17B13 is localized to the surface of lipid droplets within hepatocytes and is thought to play a role in hepatic lipid homeostasis.[3] While its precise physiological substrates are still under investigation, studies suggest it may be involved in retinol metabolism and the catabolism of pyrimidines.[4]

The strong genetic validation linking inactive forms of HSD17B13 to protection against the progression of chronic liver diseases has made it an attractive target for pharmacological intervention.[5] The therapeutic hypothesis is that inhibiting the enzymatic activity of HSD17B13 can mimic the protective effects of the genetic variants, thereby halting or reversing the progression of liver fibrosis in patients with NASH.[2]

This compound: Preclinical Efficacy in Liver Fibrosis

While specific data for a compound named "this compound" is not publicly available, this section summarizes the quantitative data from preclinical studies of representative HSD17B13 inhibitors, such as M-5475 and EP-036332, to illustrate the potential therapeutic profile of a potent and selective HSD17B13 inhibitor.

Data Presentation

Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| EP-036332 | Human HSD17B13 | 14 | Biochemical Assay | [6] |

| EP-036332 | Mouse HSD17B13 | 2.5 | Biochemical Assay | [6] |

| EP-040081 | Human HSD17B13 | 79 | Biochemical Assay | [6] |

| EP-040081 | Mouse HSD17B13 | 74 | Biochemical Assay | [6] |

Table 2: In Vivo Efficacy of the HSD17B13 Inhibitor M-5475 in a Mouse Model of MASH [7][8]

| Parameter | Vehicle (CDAA-HFD) | M-5475 (30 mg/kg) | M-5475 (100 mg/kg) | p-value |

| Liver Hydroxyproline (µg/mg) | ~1.2 | ~1.0 | ~0.8 | <0.05 (100 mg/kg vs Vehicle) |

| Fibrosis Stage (Histological Score) | Not specified | Reduced | Significantly Reduced | Not specified |

| % Area of Sirius Red Staining | ~3.0 | ~2.5 | ~2.0 | <0.01 (100 mg/kg vs Vehicle) |

| % Area of Galectin-3 Staining | ~0.6 | ~0.4 | ~0.3 | <0.01 (100 mg/kg vs Vehicle) |

| % Area of Collagen-1a1 Staining | ~1.2 | ~0.9 | ~0.7 | <0.01 (100 mg/kg vs Vehicle) |

| % Area of α-SMA Staining | ~1.0 | ~0.7 | ~0.5 | <0.01 (100 mg/kg vs Vehicle) |

| Plasma ALT (U/L) | ~400 | ~300 | ~200 | <0.001 (100 mg/kg vs Vehicle) |

Data are approximated from graphical representations in the cited source and are intended for illustrative purposes.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of HSD17B13 inhibitors.

In Vitro HSD17B13 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HSD17B13.

-

Methodology:

-

Recombinant human or mouse HSD17B13 enzyme is used.

-

The assay is performed in a biochemical format using a specific substrate for HSD17B13. For example, leukotriene B4 or estradiol have been used as substrates.[9]

-

The enzymatic reaction is initiated by the addition of the substrate and a cofactor (e.g., NAD+).

-

The test compound is added at various concentrations.

-

The reaction is monitored by measuring the formation of the product or the consumption of the cofactor. Mass spectrometry or a coupled-enzyme luminescence assay (e.g., NAD-Glo) can be used for detection.[10]

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model of NASH

-

Objective: To evaluate the in vivo efficacy of HSD17B13 inhibitors in a preclinical model of NASH with progressive liver fibrosis.

-

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a CDAA-HFD (e.g., 45 kcal% fat, 0.1% methionine, no choline) for a specified period (e.g., 12-21 weeks) to induce NASH and liver fibrosis.[3][7] A control group is fed a standard chow diet.

-

Treatment: After the initial diet induction period to establish disease, mice are randomized into treatment groups. The HSD17B13 inhibitor (e.g., M-5475) or vehicle is administered orally once or twice daily for a defined duration (e.g., 9 weeks).[7]

-

Endpoints:

-

Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.

-

Histological Analysis: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for the evaluation of collagen deposition and fibrosis staging.[7]

-

Immunohistochemistry: Staining for markers of fibrosis and inflammation such as alpha-smooth muscle actin (α-SMA), collagen type I alpha 1 (COL1A1), and galectin-3 is performed.[7]

-

Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the amount of hydroxyproline, a major component of collagen.[7]

-

-

Proposed Mechanism of Action and Signaling Pathways

The hepatoprotective effect of HSD17B13 inhibition appears to be multifactorial, with emerging evidence pointing towards its role in pyrimidine and retinol metabolism.

Inhibition of Pyrimidine Catabolism

Recent studies have shown that the protection against liver fibrosis conferred by HSD17B13 loss-of-function is associated with decreased pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD).[4][11] In NAFLD, there is a marked depletion of hepatic pyrimidines. By inhibiting HSD17B13, the catabolism of pyrimidines is reduced, leading to an increase in hepatic pyrimidine levels, which is associated with protection against fibrosis.[4][12] Pharmacological inhibition of DPYD with gimeracil has been shown to phenocopy the protective effects of HSD17B13 knockdown.[4][11]

Figure 1: Proposed pathway of HSD17B13 in pyrimidine catabolism and liver fibrosis.

Modulation of Retinol and Sphingolipid Metabolism

HSD17B13 has been reported to have retinol dehydrogenase activity, converting retinol to retinaldehyde. Dysregulation of retinoid metabolism is implicated in the pathogenesis of NAFLD. While the precise role of HSD17B13 in retinol metabolism in the context of fibrosis is still being elucidated, it represents another potential mechanism of action. Additionally, preclinical studies with HSD17B13 inhibitors have shown a modulation of sphingolipid levels, with a decrease in ceramide, a pro-apoptotic lipid.[6] This suggests that HSD17B13 inhibition may also exert its hepatoprotective effects by altering lipid signaling pathways involved in cell death and inflammation.

Figure 2: Experimental workflow for in vivo efficacy testing of this compound.

Conclusion and Future Directions

The inhibition of HSD17B13 represents a promising and genetically validated therapeutic strategy for the treatment of liver fibrosis in patients with NASH. Preclinical data for representative inhibitors demonstrate a significant reduction in key markers of liver fibrosis and injury. The proposed mechanisms of action, particularly the modulation of pyrimidine catabolism, offer novel insights into the pathogenesis of liver fibrosis.

Future research should focus on further elucidating the precise molecular functions of HSD17B13 and its endogenous substrates. The long-term efficacy and safety of HSD17B13 inhibitors in more advanced preclinical models and ultimately in clinical trials will be crucial in determining their therapeutic potential for patients with chronic liver disease. The development of specific and potent inhibitors like this compound is a critical step towards realizing this potential.

References

- 1. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of <i>HSD17B13</i> protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic st… [ouci.dntb.gov.ua]

- 3. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]

- 7. gubra.dk [gubra.dk]

- 8. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]

- 9. enanta.com [enanta.com]

- 10. enanta.com [enanta.com]

- 11. pnas.org [pnas.org]

- 12. biorxiv.org [biorxiv.org]

Hsd17B13-IN-102: A Technical Guide to a Potent and Selective Chemical Probe for Hydroxysteroid 17-beta Dehydrogenase 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hsd17B13-IN-102 (also known as BI-3231), a potent and selective chemical probe for the enzyme Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes and has been identified through genome-wide association studies as a potential therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3] This guide details the probe's characteristics, experimental protocols for its use, and its utility in studying the biological function of HSD17B13.

Core Compound Data

| Identifier | Name | Role | SMILES | InChIKey | Molecular Weight |

| Chemical Probe | This compound (BI-3231) | Inhibitor | CCN1C(C(C)=CN(Cc2nnc(c3ccc(c(c3F)O)F)s2)C1=O)=O | XKDHFIPNTTUSIA-UHFFFAOYSA-N | 380.08 g/mol |

| Negative Control | BI-0955 | Inactive Control | CCN1C(C(C)=CN(Cc2nnc(c3ccc(c(c3F)OC)F)s2)C1=O)=O | TVCKWZATGBVYEN-UHFFFAOYSA-N | 394.09 g/mol |

In Vitro Potency and Target Engagement

This compound demonstrates high potency for human HSD17B13 with a strong dependency on the presence of the cofactor NAD+.[2] The probe exhibits excellent selectivity over the closely related family member HSD17B11.

| Target | Assay Type | Metric | Value | Notes |

| Human HSD17B13 | Enzymatic Assay | Kᵢ | 0.7 ± 0.2 nM | [1][4] |

| Human HSD17B13 | Differential Scanning Fluorimetry (DSF) | ΔTₘ | 16.7 K | In the presence of NAD+[1][4] |

| Human HSD17B13 | Cellular Assay (HEK cells) | IC₅₀ | 11 ± 5 nM | [1] |

| Mouse HSD17B13 | Enzymatic Assay | Kᵢ | Single-digit nanomolar | [3] |

| Human HSD17B11 | Enzymatic Assay | IC₅₀ | > 10 µM | [1] |

Selectivity Profile

A broad selectivity screening of this compound was performed against a panel of 44 targets. The probe was found to be highly selective, with the only significant off-target activity observed against PTGS2 (COX2).

| Target | Assay Type | Concentration | Result |

| Eurofins Safety Screen (44 targets) | Radioligand Binding/Enzymatic Assays | 10 µM | Clean, except for PTGS2 (COX2) |

| PTGS2 (COX2) | Enzymatic Assay | 10 µM | 49% of control |

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

HSD17B13 Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HSD17B13.

Materials:

-

Purified human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Test compound (this compound) and negative control (BI-0955)

-

Detection system to measure the product of the enzymatic reaction (e.g., a fluorescent substrate or mass spectrometry-based detection of the product).

Procedure:

-

Prepare a solution of the HSD17B13 enzyme in the assay buffer.

-

Add NAD+ to the enzyme solution.

-

Prepare serial dilutions of the test compound and negative control in DMSO.

-

Add the compound dilutions to the enzyme/NAD+ mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate (estradiol).

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the amount of product formed using the chosen detection system.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.

Cellular HSD17B13 Target Engagement Assay

This assay determines the potency of the compound in a cellular context.

Materials:

-

HEK293 cells overexpressing human HSD17B13

-

Cell culture medium and reagents

-

Test compound (this compound) and negative control (BI-0955)

-

Lysis buffer

-

Substrate for HSD17B13 that can be measured in cell lysate.

Procedure:

-

Seed the HEK293-HSD17B13 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and negative control for a specified period (e.g., 1-2 hours).

-

Wash the cells to remove the compound.

-

Lyse the cells to release the intracellular contents.

-

Add the substrate and NAD+ to the cell lysate.

-

Incubate for a set time to allow the enzymatic reaction to proceed.

-

Measure the product formation.

-

Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed role of HSD17B13 and the workflow for evaluating this compound.

Caption: Proposed enzymatic activity of HSD17B13 and its inhibition by this compound.

Caption: Workflow for the evaluation of this compound as a chemical probe.

In Vivo Suitability

This compound has been tested in mice and demonstrates rapid in vivo clearance.[1] For subchronic pharmacodynamic or NASH models, multiple daily dosing or an extended-release formulation may be necessary.[1] The negative control, BI-0955, has moderate metabolic stability and is not recommended for in vivo use.[1]

Conclusion

This compound is a highly potent, selective, and well-characterized chemical probe for HSD17B13.[2][3] Its availability, along with a structurally similar negative control, provides a valuable toolset for the scientific community to investigate the physiological and pathological roles of HSD17B13. This guide provides the necessary data and protocols to facilitate its use in research aimed at understanding and potentially treating liver diseases such as NASH.

References

Preliminary Efficacy of Hsd17B13 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies on inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The information presented is based on currently available preclinical and mechanistic data.

Core Findings on Hsd17B13 Inhibition

Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[1][4] This protective effect has positioned Hsd17B13 as a compelling target for pharmacological inhibition.[5][6][7]

Emerging preclinical data from studies utilizing RNA interference (RNAi) and small molecule inhibitors suggest that targeting Hsd17B13 can prevent the progression of NAFLD.[1] Small molecule inhibitors have been developed and have shown potent and selective inhibition of Hsd17B13 in biochemical and cellular assays.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on Hsd17B13 inhibitors.

Table 1: In Vitro Efficacy of Hsd17B13 Inhibitors

| Compound/Inhibitor | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Cell Line | Notes | Reference |

| BI-3231 | Human HSD17B13 Enzyme Assay | Estradiol | < 10 | Yes (tight binding) | - | Uncompetitive mode of inhibition with respect to NAD+. | [6] |

| BI-3231 | Cellular Human HSD17B13 Assay | - | < 100 | - | - | Potency translated well from enzymatic to cellular assay. | [6] |

| Unnamed Enanta Inhibitors | Biochemical Assay | Leukotriene B4 | - | - | Recombinant HSD17B13 | Optimized for potency and selectivity. | [8] |

| Unnamed Enanta Inhibitors | Cellular Assay | Estradiol | - | - | HEK293 (stably expressing HSD17B13) | - | [8] |

| Unnamed Gilead Compounds | hHSD17B13 Enzyme Inhibition Assay | β-estradiol | Yes (data in patent) | - | - | A series of novel inhibitors were developed. | [9] |

Table 2: In Vivo Efficacy of Hsd17B13 Inhibition

| Intervention | Animal Model | Key Findings | Biomarkers Modulated | Reference |

| shRNA-mediated knockdown | High-fat diet (HFD)-obese mice | Markedly improved hepatic steatosis; Decreased markers of liver fibrosis. | Decreased serum ALT and FGF21; Downregulation of Timp2 and Cd36. | [10] |

| AAV8-shHsd17b13 | High-fat diet (HFD)-fed mice | Improved hepatocyte steatosis and fibrosis. | Decreased serum ALT and TGs; Decreased HSC activation. | [11] |

| Unnamed Enanta Inhibitors | Concanavalin A (ConA)-induced autoimmune hepatitis mouse model | Hepatoprotective and anti-inflammatory effects. | Modulation of sphingolipids; Changes in inflammatory gene markers and cytokines. | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Hsd17B13 and a general workflow for inhibitor screening.

Caption: Proposed signaling pathway for Hsd17B13 expression and function in hepatocytes.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. enanta.com [enanta.com]

- 9. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay of Hsd17B13-IN-102

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence has identified HSD17B13 as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[2][4][5] The enzymatic activity of HSD17B13 is implicated in hepatic lipid metabolism.[1][6] Consequently, inhibition of HSD17B13 presents a promising therapeutic strategy for the treatment of chronic liver diseases.[4][7] Hsd17B13-IN-102 is a small molecule inhibitor designed to target the enzymatic function of HSD17B13. These application notes provide detailed protocols for the in vitro characterization of this compound.

Application Notes

These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of HSD17B13 and the discovery of its inhibitors. The described assays are designed to determine the potency and selectivity of this compound. The primary assay is a biochemical enzyme activity assay that measures the inhibition of HSD17B13-mediated conversion of a substrate. A secondary cell-based assay is also described to evaluate the inhibitor's activity in a cellular context.

HSD17B13 Signaling Pathway in Hepatic Lipid Metabolism

References

- 1. gettested.co.in [gettested.co.in]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. enanta.com [enanta.com]

Application Notes and Protocols for Hsd17B13-IN-102 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing a cell-based assay to evaluate the efficacy of Hsd17B13-IN-102, a putative inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). The protocols outlined below are intended to serve as a foundational methodology that can be optimized for specific laboratory conditions and research objectives.

Introduction

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4][5] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is implicated in hepatic lipid metabolism.[6] Emerging evidence from genome-wide association studies has identified HSD17B13 as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][7][8] HSD17B13 catalyzes the conversion of various lipid substrates, including steroids like 17β-estradiol, and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][4][6] The development of potent and selective inhibitors of HSD17B13, such as the conceptual this compound, is a promising strategy for the treatment of chronic liver diseases.

This document details the necessary protocols for a cell-based assay to quantify the inhibitory activity of this compound on HSD17B13.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of HSD17B13 and the general workflow for the cell-based assay.

Caption: HSD17B13 signaling pathway.

Caption: Experimental workflow for the this compound cell-based assay.

Experimental Protocols

I. Materials and Reagents

-

Cell Lines:

-

HepG2 (human hepatocellular carcinoma)

-

Huh7 (human hepatocellular carcinoma)

-

HEK293 cells for overexpression studies[9]

-

-

Reagents:

-

This compound (synthesized or commercially procured)

-

Cell culture medium (e.g., DMEM, EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

DMSO (for dissolving compounds)

-

Reagents for product detection (e.g., HPLC-grade solvents for retinoid analysis, or a commercial NADH detection kit)

-

Protein quantification assay kit (e.g., BCA assay)

-

-

Equipment:

-

96-well cell culture plates (clear bottom, black or white walls for fluorescence/luminescence)

-

CO₂ incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader (absorbance, fluorescence, or luminescence capabilities)

-

HPLC system (for retinoid analysis, if applicable)

-

Confocal microscope (for localization studies)[9]

-

II. Cell Line Maintenance

-

Culture HepG2 or Huh7 cells in T-75 flasks with complete growth medium.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

III. Cell-Based Assay Protocol

This protocol is designed for a 96-well plate format and can be scaled as needed. A pilot experiment is recommended to determine optimal cell density, substrate concentration, and incubation times.[12]

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control.

-

Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

-

-

Substrate Addition and Enzymatic Reaction:

-

Prepare a working solution of the substrate (e.g., all-trans-retinol) in cell culture medium.

-

Add the substrate solution to each well. The final concentration should be at or near the Km value for HSD17B13, if known.

-

Incubate the plate for a predetermined time (e.g., 8 hours) at 37°C to allow for the enzymatic reaction.[9]

-

-

Detection of Product Formation:

-

Method A: Direct Product Quantification (e.g., Retinaldehyde)

-

Following incubation, collect the cell culture supernatant or lyse the cells.

-

Quantify the amount of retinaldehyde and retinoic acid produced using HPLC.[9]

-

-

Method B: Indirect Quantification (NADH Production)

-

As HSD17B13 is a dehydrogenase, its activity is coupled with the reduction of NAD⁺ to NADH.[6]

-

After the reaction incubation, measure the amount of NADH produced using a commercially available NAD/NADH detection kit (e.g., colorimetric or fluorometric).

-

Follow the manufacturer's instructions for the chosen kit.

-

-

-

Data Analysis:

-

Normalize the signal from each well to the cell viability (which can be assessed in a parallel plate using assays like MTT or CellTiter-Glo).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Data for this compound IC₅₀ Determination

| This compound (nM) | Log [Inhibitor] | % Inhibition (Mean ± SD) |

| 0 (Vehicle) | N/A | 0 ± 2.5 |

| 1 | 0 | 8.2 ± 3.1 |

| 10 | 1 | 25.6 ± 4.5 |

| 50 | 1.7 | 48.9 ± 5.2 |

| 100 | 2 | 65.3 ± 4.8 |

| 500 | 2.7 | 85.1 ± 3.9 |

| 1000 | 3 | 92.7 ± 2.8 |

| 10000 | 4 | 98.5 ± 1.5 |

Table 2: Assay Parameters and Optimized Conditions

| Parameter | Recommended Starting Condition | Optimized Value |

| Cell Line | HepG2 | |

| Seeding Density (cells/well) | 2 x 10⁴ | |

| Substrate | All-trans-retinol | |

| Substrate Concentration | 10 µM | |

| Inhibitor Pre-incubation Time | 1 hour | |

| Reaction Incubation Time | 8 hours | |

| Detection Method | NADH Luminescence Assay |

Conclusion

This document provides a detailed framework for the development and implementation of a cell-based assay to characterize the inhibitory potential of this compound. Adherence to these protocols, with appropriate optimization, will enable researchers to obtain reliable and reproducible data on the efficacy of this and other potential HSD17B13 inhibitors, thereby advancing the discovery of novel therapeutics for liver diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. neobiotechnologies.com [neobiotechnologies.com]

- 6. uniprot.org [uniprot.org]

- 7. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. news-medical.net [news-medical.net]

Application Notes and Protocols: Utilizing Hsd17B13-IN-102 in Primary Human Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3][4] Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[2][3] Studies have shown that increased expression of HSD17B13 is associated with liver steatosis and inflammation.[1] Conversely, loss-of-function variants of the HSD17B13 gene are linked to a reduced risk of chronic liver disease, highlighting it as a promising therapeutic target.[4][5]

Hsd17B13-IN-102 is a potent and selective small molecule inhibitor of HSD17B13 enzymatic activity. These application notes provide detailed protocols for utilizing this compound in primary human hepatocytes to investigate its effects on lipid metabolism, inflammatory signaling, and fibrotic pathways.

HSD17B13 Signaling and Mechanism of Action

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2][6] Its enzymatic activity is thought to be involved in retinol metabolism, converting retinol to retinaldehyde.[6] Dysregulation of this process can impact hepatic retinoid levels, which are inversely correlated with NAFLD.[6] Furthermore, HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[6] HSD17B13 can, in turn, promote SREBP-1c maturation, creating a positive feedback loop that exacerbates lipid accumulation.[6] Recent studies also suggest a role for HSD17B13 in mediating crosstalk between hepatocytes and hepatic stellate cells (HSCs) through the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a critical driver of liver fibrosis.[7]

Experimental Protocols

Materials and Reagents

-

Cryopreserved primary human hepatocytes

-

Hepatocyte thawing medium, plating medium, and maintenance medium[8][9]

-

Collagen-coated cell culture plates

-

This compound (prepare stock solution in DMSO)

-

Fatty acid solution (e.g., oleic and palmitic acids) to induce steatosis

-

Reagents for RNA extraction, qRT-PCR, ELISA, and triglyceride quantification

-

Cell lysis buffer and protease inhibitors

Protocol 1: Culture of Primary Human Hepatocytes

-

Thawing of Hepatocytes: Rapidly thaw the cryopreserved hepatocyte vial in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and centrifuge.[8]

-

Cell Plating: Resuspend the cell pellet in plating medium and determine cell viability and count. Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 0.8-1.0 x 10^6 cells/well for a 6-well plate).[9]

-

Cell Maintenance: After 4-6 hours, replace the plating medium with maintenance medium. Allow the cells to acclimate for at least 24 hours before initiating experiments.[8]

Protocol 2: Treatment of Primary Human Hepatocytes with this compound

-

Induction of Steatosis (Optional): To model NAFLD, supplement the hepatocyte maintenance medium with a fatty acid solution (e.g., a 2:1 mixture of oleic and palmitic acids) for 24-48 hours to induce lipid accumulation.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in hepatocyte maintenance medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Treatment: Aspirate the medium from the cultured hepatocytes and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Harvesting: After incubation, collect the cell culture supernatant for analysis of secreted proteins (e.g., cytokines). Wash the cells with PBS and then lyse them for subsequent RNA or protein analysis, or for quantification of intracellular triglycerides.

Data Presentation

The following tables present representative quantitative data from experiments using this compound in primary human hepatocytes with induced steatosis.

Table 1: Effect of this compound on Intracellular Triglyceride Levels

| Treatment Group | Concentration (µM) | Intracellular Triglycerides (mg/dL) | % Reduction vs. Vehicle |

| Untreated | - | 15.2 ± 2.1 | - |

| Vehicle (DMSO) | 0.1% | 85.6 ± 7.8 | 0% |

| This compound | 0.1 | 68.5 ± 6.2 | 20.0% |

| This compound | 1 | 42.1 ± 4.5 | 50.8% |

| This compound | 10 | 25.3 ± 3.1 | 70.4% |

Table 2: Gene Expression Analysis by qRT-PCR after 48h Treatment

| Gene | This compound (1 µM) Fold Change vs. Vehicle | This compound (10 µM) Fold Change vs. Vehicle |

| SREBP-1c | 0.72 ± 0.08 | 0.45 ± 0.05 |

| TGF-β1 | 0.65 ± 0.07 | 0.38 ± 0.04 |

| COL1A1 | 0.78 ± 0.09 | 0.51 ± 0.06 |

| IL-6 | 0.81 ± 0.10 | 0.62 ± 0.07 |

Table 3: Cytokine Secretion Measured by ELISA after 48h Treatment

| Analyte | Vehicle (DMSO) (pg/mL) | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) |

| TGF-β1 | 152.4 ± 15.1 | 101.2 ± 10.5 | 65.8 ± 7.2 |

| IL-6 | 88.9 ± 9.3 | 63.5 ± 6.8 | 42.1 ± 4.9 |

Conclusion

This compound demonstrates a dose-dependent reduction in intracellular triglyceride accumulation in a primary human hepatocyte model of steatosis. This is accompanied by a downregulation of key genes involved in lipogenesis (SREBP-1c), fibrosis (TGF-β1, COL1A1), and inflammation (IL-6). These findings suggest that inhibition of HSD17B13 with this compound may be a viable therapeutic strategy for NAFLD and NASH. The protocols and data presented here provide a framework for further investigation into the mechanism of action and therapeutic potential of HSD17B13 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Protocol to create phenotypic primary human hepatocyte cultures using the RASTRUM 3D cell model platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Primary Human Hepatocyte Culture. [bio-protocol.org]

Application Notes and Protocols for Hsd17B13 Inhibitor Administration in NASH Animal Models

Note: The specific inhibitor "Hsd17B13-IN-102" is not documented in the reviewed scientific literature. The following application notes and protocols are based on the publicly available information for the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , and other representative HSD17B13 inhibitors, which serve as a practical guide for researchers in this field.

Application Notes

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) progressing to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3][4] This makes HSD17B13 a compelling therapeutic target for the treatment of NASH and other chronic liver diseases.[5][6][7] Small molecule inhibitors of HSD17B13, such as BI-3231, are valuable tools for pharmacologically validating the therapeutic hypothesis and studying the enzyme's role in NASH pathogenesis in preclinical animal models.[5][6][8]

Mechanism of Action

The precise enzymatic function and disease-relevant substrates of HSD17B13 are still under investigation, though it is known to be involved in lipid metabolism.[2][5][6] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the loss-of-function genetic variants, thereby mitigating liver injury, inflammation, and fibrosis characteristic of NASH.[3][4] Some studies suggest that HSD17B13 inhibition may protect against liver fibrosis by modulating pyrimidine catabolism.[4] Further research indicates that HSD17B13 inhibitors can regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[9]

Preclinical Models

The choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) mouse model is a widely used and appropriate model for inducing a NASH phenotype with significant fibrosis, making it suitable for evaluating the efficacy of HSD17B13 inhibitors.[3][10][11] Other models include acute liver injury models induced by agents like adenovirus to study hepatoprotective effects.[3]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo study parameters for representative HSD17B13 inhibitors.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | IC50 (nM) | Assay System | Reference |

| BI-3231 | Human HSD17B13 | 1 | Biochemical Assay | [8] |

| BI-3231 | Mouse HSD17B13 | 13 | Biochemical Assay | [8] |

| Compound 32 | Human HSD17B13 | 2.5 | Biochemical Assay | [9] |

| EP-036332 | Not Specified | Potent | Biochemical/Cellular | [3] |

Table 2: Representative In Vivo Study Design for an HSD17B13 Inhibitor in a NASH Mouse Model

| Parameter | Description | Reference |

| Animal Model | C57BL/6J mice | [4] |

| Diet | Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) | [3][10] |

| Disease Induction | 3-14 weeks of CDAAHFD diet | [3][4] |

| Inhibitor | Prodrug form (e.g., EP-037429) or stabilized inhibitor (e.g., Compound 32) | [3][9] |

| Dosing Regimen | Dependent on pharmacokinetic profile (e.g., daily oral gavage) | [1] |

| Treatment Duration | 4-8 weeks | [3] |

| Control Groups | Chow-fed vehicle; CDAAHFD-fed vehicle | [3] |

| Key Endpoints | Plasma ALT/AST, Liver Histology (NAFLD Activity Score, Fibrosis Stage), Gene Expression (Inflammation, Fibrosis markers), Liver Lipidomics | [3][4] |

Experimental Protocols

Protocol 1: Evaluation of an HSD17B13 Inhibitor in the CDAAHFD Mouse Model of NASH

This protocol describes a therapeutic study design where the inhibitor is administered after the establishment of NASH.

1. Animal Husbandry and Acclimation:

- House male C57BL/6J mice in a temperature- and light-controlled environment with ad libitum access to food and water.

- Acclimate mice for at least one week before the start of the experiment.

2. NASH Induction:

- At 8 weeks of age, switch mice from a standard chow diet to a CDAAHFD diet to induce NASH. A control group should remain on the chow diet.

- Maintain mice on the CDAAHFD for a period sufficient to establish fibrosis (e.g., 4-14 weeks).[3][4]

3. Inhibitor Preparation and Administration:

- Prepare the HSD17B13 inhibitor (e.g., BI-3231 or a more stable analog) in a suitable vehicle (e.g., 0.5% methylcellulose).

- Based on prior pharmacokinetic studies, determine the appropriate dose and dosing frequency to maintain adequate target engagement.[1]

- After the disease induction period, randomize the CDAAHFD-fed mice into a vehicle treatment group and an inhibitor treatment group.

- Administer the inhibitor or vehicle via oral gavage daily for the duration of the treatment period (e.g., 8 weeks).[3]

4. In-life Monitoring:

- Monitor body weight and food intake regularly.

- Collect blood samples periodically (e.g., via tail vein) to measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

5. Terminal Procedures and Sample Collection:

- At the end of the treatment period, euthanize the mice.

- Collect terminal blood for final plasma analysis.

- Perfuse the liver with saline, then dissect and weigh it.

- Collect liver tissue samples for:

- Histological analysis: Fix a portion in 10% neutral buffered formalin.

- Gene expression analysis: Snap-freeze a portion in liquid nitrogen and store at -80°C.

- Lipid analysis: Snap-freeze a portion in liquid nitrogen and store at -80°C.

6. Endpoint Analysis:

- Histology: Embed fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Picro Sirius Red for evaluation of fibrosis.[3]

- Gene Expression: Extract RNA from frozen liver tissue and perform quantitative real-time PCR (qRT-PCR) for key genes involved in inflammation (e.g., Tnf, Nlrp3) and fibrosis (e.g., Col1a1, Ctgf).[3]